N-alpha-Benzoyl-L-arginine

Vue d'ensemble

Description

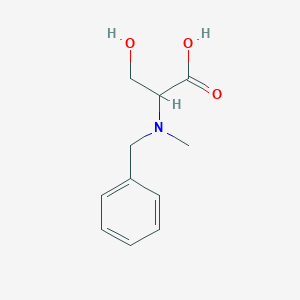

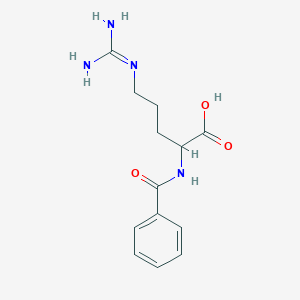

N-alpha-Benzoyl-L-arginine is an N-acyl-L-arginine that is L-arginine in which one of the hydrogens attached to the alpha-amino group has been replaced by a benzoyl group . It is a N-acyl-L-arginine and a member of benzamides . It is functionally related to a benzoic acid .

Synthesis Analysis

N-alpha-Benzoyl-L-arginine has been used as a substrate in the study of trypsin-digested peptides of proteins commonly found in cow’s milk . The efficiency of the obtained microreactor was evaluated by measuring the activity of trypsin using N-α-benzoyl-arginine ethyl ester (BAEE) .Molecular Structure Analysis

N-alpha-Benzoyl-L-arginine is a compound with the molecular formula C13H18N4O3 . A structural and spectroscopic characterization of N (α)-benzoyl-L-argininate ethyl ester chloride (BAEEH (+)·Cl (-)), an important amino acid derivative and an adequate PEAs’ model compound, has been reported .Chemical Reactions Analysis

N-alpha-Benzoyl-L-arginine is a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . Hydrolysis of DL-BAPNA at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .Physical And Chemical Properties Analysis

N-alpha-Benzoyl-L-arginine has a molecular weight of 278.31 g/mol . It is an enantiomer of a N-benzoyl-D-arginine .Applications De Recherche Scientifique

Enzyme Activity Assays

Benzoyl-L-arginine is commonly used as a chromogenic substrate for trypsin and other proteolytic enzymes. It is involved in enzyme activity assays where its cleavage by the enzyme releases a chromophore, allowing for the quantification of enzymatic activity .

Optimization of Enzyme Assays

It is also used in the design of experiments (DOE) to optimize enzyme activity assays. For instance, it serves as an artificial substrate for trypsin in laboratory exercises that teach students how to apply DOE principles .

Trypsin Inhibitors

In the field of trypsin inhibitors, Benzoyl-L-arginine derivatives are used as reagents. For example, Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is utilized in protocols to assess trypsin inhibitor activity .

Mécanisme D'action

Target of Action

Benzoyl-L-arginine, also known as Bz-Arg-OH, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

Bz-Arg-OH interacts with its target proteases through a process known as hydrolysis . During this process, Bz-Arg-OH binds to the protease, leading to the cleavage of the acyl-carbon-ethereal oxygen bond . This interaction results in the formation of an acylenzyme intermediate . The intermediate can then be attacked by a nucleophile such as an amino-containing component or water, leading to the formation of a peptide bond .

Biochemical Pathways

The interaction of Bz-Arg-OH with proteases affects the proteolytic pathways. Proteolysis is a critical biochemical pathway involved in protein catabolism, digestion, and other cellular functions . By acting on proteases, Bz-Arg-OH can influence these pathways and their downstream effects.

Result of Action

The action of Bz-Arg-OH on proteases leads to the hydrolysis of N-acylamino acid esters . This can result in various molecular and cellular effects, depending on the specific biological context. For instance, in the context of peptide synthesis, Bz-Arg-OH can facilitate the formation of peptide bonds .

Action Environment

The action, efficacy, and stability of Bz-Arg-OH can be influenced by various environmental factors. For example, the presence of water can facilitate the hydrolysis process . Additionally, the pH, temperature, and other conditions of the environment can impact the activity and stability of both Bz-Arg-OH and the proteases it targets.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYYQCDERUOEFI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315997 | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Benzoyl-L-arginine | |

CAS RN |

154-92-7 | |

| Record name | Benzoyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-α-benzoyl-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benzoyl-L-arginine interact with trypsin-like enzymes?

A1: Benzoyl-L-arginine acts as a substrate for trypsin-like enzymes. [, , , , , , ] These enzymes typically cleave peptide bonds after arginine or lysine residues. The benzoyl group and the ester linkage in BAEE mimic the natural peptide bond structure, allowing it to bind to the enzyme's active site. [, ]

Q2: What are the downstream effects of Benzoyl-L-arginine hydrolysis by these enzymes?

A2: The hydrolysis of BAEE by trypsin-like enzymes results in the cleavage of the ester bond, releasing N-α-benzoyl-L-arginine and ethanol. [] This reaction can be monitored spectrophotometrically, providing a convenient way to assess enzyme activity. [, , ]

Q3: What is the molecular formula and weight of Benzoyl-L-arginine?

A3: The molecular formula of Benzoyl-L-arginine is C13H18N4O3. Its molecular weight is 278.31 g/mol.

Q4: What are the applications of Benzoyl-L-arginine in studying enzyme kinetics?

A4: Due to its well-characterized hydrolysis by trypsin-like enzymes, BAEE serves as a valuable tool in studying enzyme kinetics. Researchers can determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity) for these enzymes using BAEE as a substrate. [, , , ]

Q5: Are there other applications of Benzoyl-L-arginine besides enzyme kinetics studies?

A5: While primarily known for its use in enzyme studies, researchers have investigated the potential vasodilatory properties of BAEE. [, , ] Some studies suggest that BAEE might induce vasodilation through mechanisms involving the endothelium and potentially nitric oxide release, although further research is needed to fully elucidate this effect. [, ]

Q6: How do structural modifications of Benzoyl-L-arginine affect its interaction with trypsin-like enzymes?

A6: Modifications to the benzoyl group, the ester linkage, or the arginine moiety can significantly influence BAEE's interaction with trypsin-like enzymes. For instance, replacing the ester with an amide group can alter the rate of hydrolysis. [, ] Similarly, the presence of a beta-methylene group in the arginine moiety, as seen in N-benzoyl-L-arginine-p-nitroanilide, can enhance its susceptibility to trypsin-catalyzed hydrolysis. []

Q7: What in vitro models have been used to study the effects of Benzoyl-L-arginine?

A7: Researchers have utilized various in vitro models to study the effects of BAEE, including isolated enzyme preparations, [, , , ] isolated blood vessels, [, ] and cell cultures. [] These models allow for controlled investigation of BAEE's interaction with specific targets.

Q8: How is the hydrolysis of Benzoyl-L-arginine typically monitored in laboratory settings?

A8: Spectrophotometry is commonly used to monitor BAEE hydrolysis. The reaction releases a product that absorbs light at a specific wavelength, allowing for continuous monitoring of the reaction rate and determination of enzyme activity. [, ]

Q9: Are there any alternative substrates to Benzoyl-L-arginine for studying trypsin-like enzyme activity?

A9: Yes, several alternatives to BAEE exist for studying trypsin-like enzymes. These include:

- N-α-Benzoyl-L-arginine-p-nitroanilide (BAPNA): BAPNA offers higher sensitivity than BAEE due to the strong absorbance of the released p-nitroaniline product. [, , , ]

- N-α-Tosyl-L-arginine methyl ester (TAME): TAME is another commonly used substrate for trypsin and related enzymes. [, ]

- Azocasein: Azocasein, a protein substrate, can be used to assess the general proteolytic activity of trypsin-like enzymes. [, ]

Q10: What are the potential cross-disciplinary applications of Benzoyl-L-arginine research?

A10: While BAEE is primarily a biochemical tool, research on its vasodilatory properties could have implications for:

- Pharmacology: Understanding BAEE's mechanism of action could contribute to developing novel vasodilators or therapeutic strategies for cardiovascular diseases. []

- Ophthalmology: The potential ocular hypotensive effects of BAEE warrant further investigation for treating glaucoma or other ocular diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.